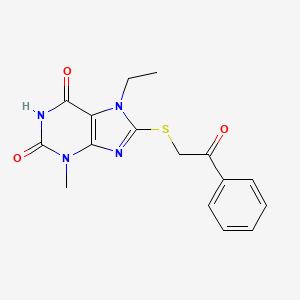

![molecular formula C10H12BrNO4S B2749966 2-[(2-Bromo-4-methylphenyl)sulfonyl-methylamino]acetic acid CAS No. 1098391-73-1](/img/structure/B2749966.png)

2-[(2-Bromo-4-methylphenyl)sulfonyl-methylamino]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

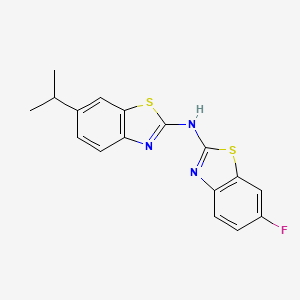

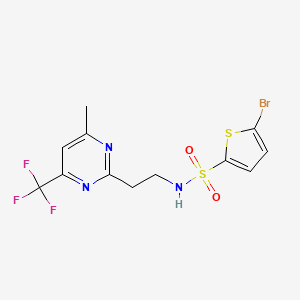

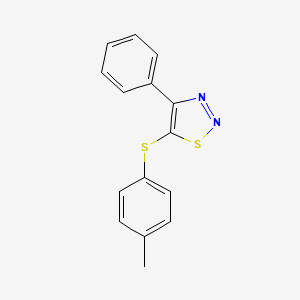

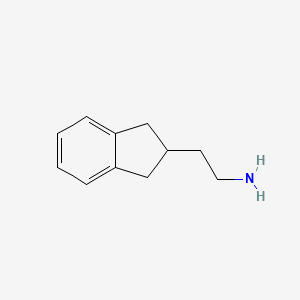

2-[(2-Bromo-4-methylphenyl)sulfonyl-methylamino]acetic acid, commonly known as BSM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BSM is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Wissenschaftliche Forschungsanwendungen

Synthesis and Catalytic Applications

2-[(2-Bromo-4-methylphenyl)sulfonyl-methylamino]acetic acid is involved in the synthesis of complex molecules. For instance, it has been shown that sulfones, closely related to this compound, play a crucial role in the synthesis of catalytically active complexes. Zábranský, Císařová, and Štěpnička (2018) demonstrated the synthesis, coordination, and catalytic application of sulfone derivatives in organometallic reactions, indicating the potential utility of 2-[(2-Bromo-4-methylphenyl)sulfonyl-methylamino]acetic acid in similar contexts (Zábranský, Císařová, & Štěpnička, 2018).

Marine Natural Products

Research into marine-derived bromophenol derivatives, like those related to 2-[(2-Bromo-4-methylphenyl)sulfonyl-methylamino]acetic acid, has uncovered a range of compounds with potential applications. Zhao et al. (2004) isolated new bromophenol derivatives from the red alga Rhodomela confervoides, elucidating their structures and potential biological activities. Although the compounds in this study did not show significant activity against cancer cell lines or microorganisms, their isolation and characterization contribute to our understanding of marine natural products and their possible applications in scientific research (Zhao et al., 2004).

Polymer Science

In the field of polymer science, derivatives of 2-[(2-Bromo-4-methylphenyl)sulfonyl-methylamino]acetic acid, specifically those involving sulfide and sulfoxide groups, have been explored for the synthesis and characterization of novel polymeric materials. Shockravi et al. (2006) synthesized new diacid monomers incorporating sulfide and sulfoxide functionalities, leading to the development of poly(sulfide-ether-amide)s and poly(sulfoxide-ether-amide)s. These polymers demonstrated good thermal stability and solubility in various polar solvents, indicating their potential for a wide range of applications (Shockravi, Mehdipour‐Ataei, Abouzari‐Lotf, & Yousefi, 2006).

Medicinal Chemistry

In medicinal chemistry, the structural motifs present in 2-[(2-Bromo-4-methylphenyl)sulfonyl-methylamino]acetic acid are often explored for drug development. Petrini, Profeta, and Righi (2002) investigated α-amidoalkylphenyl sulfones, which are structurally similar, in reactions with allylzinc reagents and zinc enolates of ketones. Their research led to the synthesis of α-methylene-γ-lactams and protected 1,2-amino alcohols, showcasing the potential of these compounds in developing pharmacologically active molecules (Petrini, Profeta, & Righi, 2002).

Antioxidant and Enzyme Inhibition

Compounds structurally related to 2-[(2-Bromo-4-methylphenyl)sulfonyl-methylamino]acetic acid have been studied for their potential as aldose reductase inhibitors with antioxidant activity. Alexiou and Demopoulos (2010) synthesized a series of benzenesulfonamides, demonstrating that certain derivatives exhibit significant aldose reductase inhibition and potent antioxidant properties. This research highlights the therapeutic potential of these compounds in managing complications related to diabetes (Alexiou & Demopoulos, 2010).

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function and activity .

Mode of Action

This can lead to changes in the structure and function of biomolecules, potentially altering cellular processes .

Biochemical Pathways

Brominated compounds are often involved in halogenation reactions, which can influence a variety of biochemical pathways .

Pharmacokinetics

Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Brominated compounds can cause changes in cellular processes, potentially leading to altered cell function or viability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity may be affected by the pH of its environment, and its stability could be influenced by temperature .

Eigenschaften

IUPAC Name |

2-[(2-bromo-4-methylphenyl)sulfonyl-methylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO4S/c1-7-3-4-9(8(11)5-7)17(15,16)12(2)6-10(13)14/h3-5H,6H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIDHTZQVVWAUFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)N(C)CC(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(n-Methyl2-bromo-4-methylbenzenesulfonamido)acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

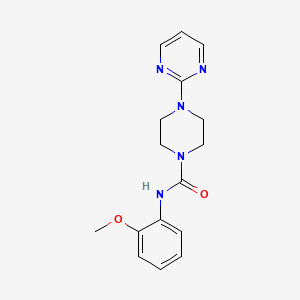

![4-[(4-chlorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane]](/img/structure/B2749885.png)

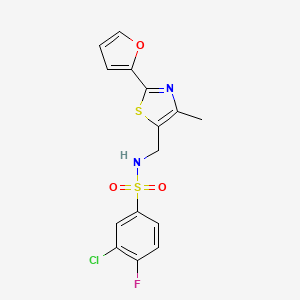

![N-(1-Cyanocyclohexyl)-2-[[(1R,2S)-2-(3-hydroxypyrrolidin-1-yl)cyclopentyl]amino]-N-methylacetamide](/img/structure/B2749896.png)

![ethyl 3-cyano-2-(2-(phenylsulfonyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2749904.png)